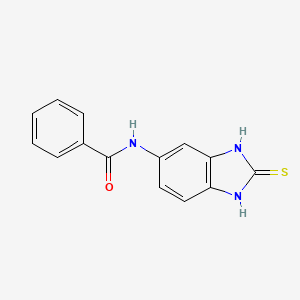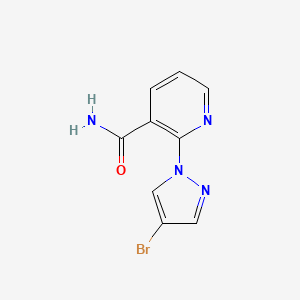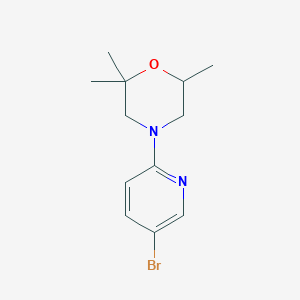
N-(2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide, also known as TB5, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. TB5 is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
N-(2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide exerts its effects by inhibiting the activity of the enzyme thioredoxin reductase, which is involved in redox signaling and antioxidant defense. By inhibiting this enzyme, N-(2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide disrupts the redox balance in cells, leading to oxidative stress and ultimately cell death. This mechanism of action is unique compared to other anticancer agents, making N-(2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide a promising candidate for further investigation.
Biochemical and Physiological Effects
N-(2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of the immune response. N-(2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-(2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide has several advantages for lab experiments, including its high purity and stability, as well as its specificity for thioredoxin reductase. However, N-(2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide has limitations, such as its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide, including the investigation of its potential use in combination with other anticancer agents, the optimization of its synthesis method to increase yield and purity, and the development of novel formulations to improve its solubility. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide and its potential applications in various fields.
Synthesis Methods
N-(2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide can be synthesized using multiple methods, including the reaction of 2-aminobenzamide with carbon disulfide and a primary amine, followed by cyclization using a base. Another method involves the reaction of 2-aminobenzamide with thioacetic acid, followed by cyclization using a base. These methods have been optimized to obtain high yields of N-(2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide with high purity.
Scientific Research Applications
N-(2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Its use as a potential anticancer agent has been investigated, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-13(9-4-2-1-3-5-9)15-10-6-7-11-12(8-10)17-14(19)16-11/h1-8H,(H,15,18)(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDGNXIWZBDLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=S)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-5-YL)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)



![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)

![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)

![N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)

![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B7560660.png)

